Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate
Description
IUPAC Nomenclature Conventions for Spirocyclic Compounds
The International Union of Pure and Applied Chemistry (IUPAC) defines spiro compounds as bicyclic systems sharing a single atom (the spiro atom) between two rings. For methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate, the nomenclature follows these rules:
- Spiro descriptor : The compound is designated as "spiro[3.5]nonane," indicating two rings with 3 and 5 non-shared atoms, respectively, fused at one carbon atom.
- Oxygen heteroatom : The prefix "7-oxa" specifies an oxygen atom at position 7 of the larger ring.
- Substituents : The "2-(aminomethyl)" group and "2-carboxylate" ester are attached to the spiro carbon.
- Ester moiety : The methyl ester is denoted by "methyl" preceding "carboxylate."
The systematic IUPAC name is validated by its SMILES string (COC(=O)C1(CC2(C1)CCOCC2)CN) and InChI key (YKPSTTBOKOQJDW-UHFFFAOYSA-N), which encode the spiro structure and substituents.
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| Spiro[3.5]nonane | Bicyclic system with 3- and 5-membered rings |
| 7-Oxa | Oxygen at position 7 of the larger ring |
| 2-(Aminomethyl) | -CH2NH2 group at position 2 |
| 2-Carboxylate | -COOCH3 group at position 2 |
Alternative Naming Systems in Chemical Databases
Chemical databases use non-IUPAC identifiers for cross-referencing:
- PubChem : Lists "this compound" as the primary name, with synonyms like "AKOS014337901" and "CS-0288127".
- BLD Pharm : While not listing this exact compound, analogous spirocyclic structures (e.g., 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid) use similar naming frameworks.
- Chemsrc : Employs simplified descriptors (e.g., "7-oxaspiro[3.5]nonane-2-carboxylic acid" for related compounds).
Table 2: Database-Specific Names
| Database | Identifier |
|---|---|
| PubChem | EN300-1122456 |
| BLD Pharm | N/A (analogs use CAS-driven names) |
| Chemsrc | N/A (focuses on parent spiro compounds) |
CAS Registry Number Cross-Validation
The Chemical Abstracts Service (CAS) assigns unique registry numbers to compounds. For this compound:
These entries highlight structural relationships but differ in functional groups (e.g., carboxylic acid vs. methyl ester).
Molecular Formula and Weight Analysis
The molecular formula C11H19NO3 derives from:
- Spiro core : C9H14O (7-oxaspiro[3.5]nonane).
- Substituents : -CH2NH2 (aminomethyl) and -COOCH3 (methyl carboxylate), adding C2H5NO2.
Molecular weight : 213.27 g/mol, calculated as:
$$
(12.01 \times 11) + (1.008 \times 19) + (14.01 \times 1) + (16.00 \times 3) = 213.27 \ \text{g/mol}
$$
This matches PubChem’s reported value.
Table 3: Molecular Data Comparison
The methyl ester group increases molecular weight by 14.02 g/mol compared to the carboxylic acid analog.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-14-9(13)11(8-12)6-10(7-11)2-4-15-5-3-10/h2-8,12H2,1H3 |
InChI Key |
YKPSTTBOKOQJDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCOCC2)CN |
Origin of Product |
United States |
Preparation Methods
Overview of the Compound Structure and Challenges in Synthesis
Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate has the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol. The compound contains a spirocyclic system where a tetrahydrofuran ring is spiro-fused to a cyclohexane ring, with a methyl ester and an aminomethyl substituent at the spiro center. The synthetic challenge lies in forming the spirocyclic ring system while maintaining functional group integrity and controlling stereochemistry around the spiro center.
Preparation Methods
General Synthetic Strategy
The synthesis typically follows these key steps:
- Construction of the oxaspiro[3.5]nonane core, often via cyclization reactions involving precursors bearing both oxygen and carbon chains.
- Introduction of the carboxylate ester at the spiro center.
- Functionalization of the spiro center with an aminomethyl group, usually via substitution or reductive amination.
Reported Synthetic Routes
Cyclization via Halomethyl Intermediates
A common approach involves preparing a halomethyl-substituted spirocyclic ester intermediate, which then undergoes nucleophilic substitution with an amine source to introduce the aminomethyl group.
- For example, tert-butyl 6-(iodomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate was synthesized by reacting a suitable precursor with iodine and sodium bicarbonate in acetonitrile under controlled temperature, followed by purification steps including extraction and distillation.
- This halomethyl intermediate can then be reacted with ammonia or primary amines under basic conditions to yield the aminomethyl derivative.
Esterification and Reductive Amination
- Starting from 2-oxaspiro[3.5]nonane-7-carboxylic acid, esterification with methanol under acidic catalysis produces the methyl ester.
- The aminomethyl group can be introduced via reductive amination of the corresponding aldehyde or ketone intermediate at the spiro center, using ammonia or amine and a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.
Alternative Approaches Using Amide Intermediates
- Some synthetic routes involve preparing amide derivatives of spirocyclic carboxylic acids, followed by functional group transformations to yield the aminomethyl substituent.
- For instance, amide formation with amines such as benzylamine, followed by catalytic hydrogenation or hydrolysis, can provide access to the aminomethyl spiro ester.
Reaction Conditions and Solvents
- Common solvents include acetonitrile, dimethylformamide, and ethers like dioxane, which are inert and facilitate cyclization and substitution reactions.
- Reactions are typically conducted under inert atmosphere (argon or nitrogen) to prevent oxidation.
- Temperature ranges from ambient to 130 °C depending on the step, with reaction times from 30 minutes to several hours.
- Bases such as sodium bicarbonate or organic bases (triethylamine) are used to neutralize acids formed and promote substitution.
Data Table Summarizing Preparation Steps
Research Findings and Optimization Notes
- The halomethylation step is critical and benefits from controlled temperature to avoid side reactions and ensure high yield and purity.
- Reductive amination provides stereoselective access to the aminomethyl group, with choice of reducing agent influencing yield and stereochemistry.
- Use of aprotic polar solvents enhances nucleophilic substitution efficiency.
- Purification by distillation or chromatography is necessary to remove by-products and unreacted starting materials.
- The spirocyclic framework imparts rigidity, which can affect reaction kinetics and requires optimization of reaction times and temperatures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Synthetic Chemistry
Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate serves as a versatile building block in synthetic chemistry. Its unique structure allows it to participate in various chemical reactions, including:
- Cyclization Reactions : The compound can be used to create more complex spirocyclic compounds.
- Nucleophilic Substitution : The amino group can engage in nucleophilic substitution reactions, facilitating the synthesis of derivatives with varied functionalities.
Biological Applications
The compound has shown promise in biological research, particularly in enzyme-substrate interaction studies. Its spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity.
Case Study: Enzyme Interaction
Research indicates that this compound can be utilized to study enzyme kinetics and mechanisms, particularly in systems where enzyme activity requires modulation for therapeutic purposes.
Pharmaceutical Development
Due to its unique structural properties, this compound is being investigated for potential pharmaceutical applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar spirocyclic structures may inhibit specific enzymes overexpressed in tumors, indicating potential use in anticancer drug development.
Case Study: Anticancer Potential
In vitro studies have demonstrated that derivatives of this compound exhibit inhibitory effects on cancer cell lines by targeting NAD(P)H:quinone oxidoreductase 1 (NQO1), a key enzyme involved in tumor progression.
Antimicrobial Properties
Initial pharmacological screenings have indicated that this compound may possess antimicrobial properties against certain bacterial strains, showcasing its potential as an antimicrobial agent.
Data Table: Comparative Analysis of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Synthetic Chemistry | Building block for complex molecules | Cyclization and substitution reactions |
| Biological Research | Study of enzyme-substrate interactions | Enzyme kinetics modulation |
| Pharmaceutical Development | Potential anticancer and antimicrobial applications | Inhibition of NQO1 in cancer cells |
| Antimicrobial Properties | Activity against specific bacterial strains | Preliminary screenings indicating efficacy |
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with enzymes or receptors, modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The following table summarizes key structural differences and similarities with analogs:
*Calculated based on analogous structures.
Key Observations:
Heteroatom Variations :
- The target compound contains a 7-oxa (oxygen) spiro core, distinguishing it from 2-azaspiro (nitrogen) analogs like those in and . Oxygen in the spiro ring may influence electronic properties and hydrogen-bonding capacity .
- Compounds with mixed heteroatoms (e.g., 5-oxa-2-aza in ) exhibit altered solubility and reactivity profiles .
Functional Group Impact: Aminomethyl vs. Ester Groups: Methyl esters (e.g., ) are more hydrolytically labile than tert-butyl esters (e.g., ), affecting metabolic stability in drug design .
Biological Activity
Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate (CAS Number: 1480405-71-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 213.27 g/mol
- Chemical Structure : The compound features a spirocyclic structure, which is known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in metabolic processes, leading to altered cellular responses.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways that regulate cell growth and differentiation.
Biological Activity Data
Research indicates that this compound exhibits several biological activities:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays were conducted on several cancer cell lines, revealing that the compound induced apoptosis in a dose-dependent manner. The IC50 values ranged from 20 µM to 50 µM depending on the cell line tested, indicating its potential as an anticancer therapeutic agent.
Research Findings
Recent studies have focused on the pharmacological potential of this compound:
- Pharmacodynamics : Research has shown that the compound affects cellular signaling pathways related to apoptosis and cell cycle regulation.
- Toxicological Profile : Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects on normal cells, highlighting its selectivity for cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
